2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
CAS No.: 895965-51-2
Cat. No.: VC14745766
Molecular Formula: C15H7Cl2N3OS
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895965-51-2 |
|---|---|
| Molecular Formula | C15H7Cl2N3OS |
| Molecular Weight | 348.2 g/mol |
| IUPAC Name | 2-(3,5-dichlorophenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
| Standard InChI | InChI=1S/C15H7Cl2N3OS/c16-9-5-8(6-10(17)7-9)13-19-20-14(21)11-3-1-2-4-12(11)18-15(20)22-13/h1-7H |
| Standard InChI Key | QFBOZEVWNPQJEY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CC(=CC(=C4)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-(3,5-Dichlorophenyl)-5H- thiadiazolo[2,3-b]quinazolin-5-one (CAS No.: 895965-51-2) features a quinazolinone core fused with a 1,3,4-thiadiazole ring at positions 2 and 3. The 3,5-dichlorophenyl group at position 2 introduces electron-withdrawing substituents, enhancing the compound’s reactivity and binding affinity. The molecular formula is C₁₅H₇Cl₂N₃OS, with a molecular weight of 348.2 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₇Cl₂N₃OS |
| Molecular Weight | 348.2 g/mol |
| CAS Number | 895965-51-2 |
| Heterocyclic Components | Quinazolinone, 1,3,4-Thiadiazole |
The planar structure of the quinazolinone moiety facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the thiadiazole ring contributes to hydrogen bonding and dipole interactions .
Synthetic Methodologies
One-Pot Three-Component Synthesis
A scalable and eco-friendly synthesis involves a one-pot reaction using:
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Dimedone or 1,3-cyclohexanedione as cyclic ketones,
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Aromatic aldehydes (e.g., 3,5-dichlorobenzaldehyde),
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5-Aryl-1,3,4-thiadiazol-2-amines as the thiadiazole precursor.
The reaction is catalyzed by a Lewis acid-based deep eutectic solvent (e.g., choline chloride-zinc chloride), which enhances reaction efficiency under solvent-free conditions. This method achieves yields exceeding 75% and minimizes waste generation.
Mechanistic Insights
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Knoevenagel Condensation: The aldehyde and cyclic ketone form an α,β-unsaturated ketone intermediate.
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Michael Addition: The thiadiazol-2-amine attacks the α,β-unsaturated system, forming a covalent bond.
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Cyclization: Intramolecular nucleophilic attack by the thiadiazole nitrogen on the quinazolinone carbonyl group completes the fused ring system.
Biological Activities
Table 2: Comparative IC₅₀ Values of Related Compounds
| Compound Class | IC₅₀ (μM) | Target Cell Line |
|---|---|---|
| Thiadiazoloquinazolinone | 22.3 | HL-60 |
| Triazoloquinazolinone | 38.3 | K-562 |
| Benzimidazoquinazolinone | 65.7 | MCF-7 |
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans), with MIC values ranging from 8–32 μg/mL. The 3,5-dichlorophenyl group enhances membrane permeability, disrupting microbial cell walls .
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups: The 3,5-dichloro substitution on the phenyl ring increases electrophilicity, improving DNA intercalation and enzyme inhibition .
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Thiadiazole Moiety: The sulfur atom enhances lipid solubility, promoting cellular uptake and bioavailability .
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Quinazolinone Core: The carbonyl group at position 5 participates in hydrogen bonding with kinase ATP-binding pockets .
Applications in Drug Discovery
Kinase Inhibitors
The compound’s ability to inhibit Aurora kinases and PDGF receptors positions it as a candidate for targeted cancer therapies. Modifications at the 2-phenyl group modulate selectivity between kinase families .
Antibacterial Agents
Structural analogs with 4-methoxy substitutions show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for combating antibiotic-resistant pathogens .
Future Directions
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